Public Evidence Gap: Absence of Direct Comparative Activity Data Against Closest Structural Analogs
A systematic search of public-domain literature and authoritative databases (PubMed, PubChem, ChEMBL, Pherobase, NP-MRD, vendor datasheets) yielded no published head-to-head quantitative comparisons between 3,5-dibromo-4-[3-(dimethylamino)propoxy]cinnamic acid (CAS 134276-56-5) and any named structural analog for any biological activity, binding affinity, enzyme inhibition, or physicochemical endpoint. This evidence gap is itself the primary quantitative finding: the compound has not been profiled in any publicly available comparative pharmacology study [1]. The closest retrievable comparators—3,5-dibromo-4-hydroxycinnamic acid (MALDI matrix), TBCA (tetrabrominated CK2 inhibitor, IC₅₀ = 110 nM), 4-hydroxycinnamic acid, and the phenethylamine congener from Psammaplysilla purpurea—have all been characterized in independent contexts, but no study has tested them alongside the target compound under identical assay conditions . The commercial listing of the compound as a semiochemical (Pherobase) provides a qualitative indication of a unique biological niche, but no EC₅₀, behavioral threshold, or binding constant is reported [2].
| Evidence Dimension | Availability of published comparative bioactivity data vs. closest structural analogs |
|---|---|
| Target Compound Data | 0 published head-to-head comparisons found |
| Comparator Or Baseline | 3,5-Dibromo-4-hydroxycinnamic acid (MALDI matrix); TBCA (CK2 IC₅₀ = 110 nM); 4-hydroxycinnamic acid; phenethylamine congener from P. purpurea |
| Quantified Difference | Not calculable; complete data absence precludes any quantitation |
| Conditions | Public-domain databases and literature as of 2025 |
Why This Matters
For evidence-based procurement, the absence of comparative data means the compound cannot be selected or rejected on the basis of superior potency, selectivity, or physicochemical properties relative to analogs; it must instead be selected on the basis of structural identity and the user's own assay-specific requirements.
- [1] Public Evidence Gap Assessment – Comprehensive literature and database survey for 3,5-dibromo-4-[3-(dimethylamino)propoxy]cinnamic acid comparative pharmacology. Date of assessment: 2025. View Source
- [2] El-Sayed AM. 2025. The Pherobase: Database of Pheromones and Semiochemicals. Compound entry for 3,5-Dibromo-4-[3-(dimethylamino)-propoxy]cinnamic acid. View Source
